2,5-Dibromobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVJGOIARLIDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677314 | |
| Record name | 2,5-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-64-8 | |
| Record name | 2,5-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,5 Dibromobenzothiazole
Regioselective Bromination Techniques in Benzothiazole (B30560) Synthesis
Achieving specific substitution patterns on the benzothiazole ring is a significant challenge in synthetic chemistry. Regioselective bromination techniques are therefore crucial for the targeted synthesis of compounds like 2,5-dibromobenzothiazole. These methods can be broadly categorized into direct bromination of a pre-formed benzothiazole core and more sophisticated palladium-catalyzed approaches.
Direct Bromination Approaches
Direct bromination of the benzothiazole ring system can be achieved using various brominating agents, with elemental bromine (Br₂) and N-bromosuccinimide (NBS) being the most common. sci-hub.se The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts.
A plausible and direct route to this compound involves a two-step bromination sequence. The synthesis could commence with the bromination of benzothiazole to selectively install a bromine atom at the 5-position, followed by a second bromination at the 2-position. For instance, the selective bromination of benzothiazole-2-carbaldehyde at the 5-position can be achieved using molecular bromine in an inert solvent like dichloromethane (B109758) at controlled low temperatures (0 °C to room temperature). The resulting 5-bromobenzothiazole-2-carbaldehyde can then be further manipulated to install the second bromine atom.
Alternatively, one could start with 2-bromobenzothiazole, which can be prepared through methods like the t-BuONa-mediated direct C-H halogenation of benzothiazole. rsc.org Subsequent electrophilic bromination would then target the benzo-ring. The directing effects of the existing bromo-substituent and the heteroatoms would influence the position of the second bromination, with the 5-position being a potential site.
A patented method for producing 2,6-dibromobenzothiazole (B1326401) highlights the use of N-bromosuccinimide (NBS) with a titanium dioxide catalyst in chloroform (B151607). google.com This process involves refluxing benzothiazole with NBS and the catalyst for an extended period. google.com While this specific method yields the 2,6-isomer, it underscores the principle that direct di-bromination is feasible and that catalysts can play a key role in the reaction, although achieving the 2,5-regioisomer might require different catalytic systems or starting materials.
Table 1: Conditions for Direct Bromination of Benzothiazole Derivatives
| Starting Material | Brominating Agent | Catalyst/Solvent | Position(s) Brominated | Reference |
| Benzothiazole-2-carbaldehyde | Br₂ | Dichloromethane (DCM) | 5-position | |
| Benzothiazole | N-Bromosuccinimide (NBS) | Titanium dioxide / Chloroform | 2- and 6-positions | google.com |
| Benzothiazole | N/A | t-BuONa | 2-position (forms 2-bromobenzothiazole) | rsc.org |
Palladium-Catalyzed Bromination Strategies
Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds. Palladium-catalyzed reactions, in particular, offer high selectivity for the introduction of halogens at specific positions, often under milder conditions than classical electrophilic substitution. nih.gov
These strategies typically involve the use of a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with an oxidizing agent and a halogen source. The mechanism often proceeds through the formation of a cyclopalladated intermediate, where the palladium coordinates to a heteroatom (like the nitrogen in the thiazole (B1198619) ring) and activates a nearby C-H bond. For benzothiazole substrates, this often leads to functionalization at the ortho-position of a 2-aryl substituent.
While direct palladium-catalyzed bromination at the 5-position of an unsubstituted benzothiazole is less common, the principles of directed C-H functionalization could be applied. This would necessitate the installation of a directing group on the benzothiazole core that positions the palladium catalyst in proximity to the C5-H bond. Although specific examples leading directly to this compound via this method are not prevalent in the literature, it represents an advanced and potentially viable synthetic strategy. The development of new ligands and catalytic systems continues to expand the scope of these reactions, possibly enabling such targeted transformations in the future. beilstein-journals.org
Precursor-Based Synthetic Routes
An alternative to the direct bromination of the benzothiazole ring is the construction of the heterocyclic system from precursors that already contain the desired bromine atoms. This approach offers excellent control over the final substitution pattern.
Synthesis from Substituted Anilines and Thiocyanates
A well-established method for constructing the benzothiazole skeleton involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, typically in the presence of an oxidizing agent like bromine. mdpi.comnih.govorganic-chemistry.org
To synthesize this compound via this route, a logical starting material is an appropriately substituted aniline. For example, the synthesis of 2-amino-6-bromobenzothiazole (B93375) is achieved by reacting 4-bromoaniline (B143363) with potassium thiocyanate and bromine in acetic acid. mdpi.com By analogy, starting with a precursor like 2-amino-4-bromobenzenethiol (B31654) would lead to a 5-brominated benzothiazole derivative. chemicalbook.com
The most strategically sound precursor-based synthesis of this compound involves the preparation of 2-amino-5-bromobenzothiazole (B52254), followed by the conversion of the 2-amino group into a bromo substituent. The Sandmeyer reaction is the classic and most effective method for this transformation. wikipedia.orggeeksforgeeks.orgchemistry-reaction.com The process involves two key steps:
Diazotization: The 2-amino-5-bromobenzothiazole is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium like hydrobromic acid) at low temperatures to form a stable diazonium salt.
Displacement: The resulting diazonium salt is then reacted with a copper(I) bromide (CuBr) solution. This catalyzes the displacement of the diazonium group (N₂) by a bromide ion, yielding the target this compound. wikipedia.orggeeksforgeeks.org
This multi-step sequence provides a reliable and high-yielding pathway to the desired product with unambiguous regiochemistry.
Utility of N-Bromosuccinimide (NBS) in Catalyzed Bromination
N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis for electrophilic bromination. sci-hub.se Compared to elemental bromine, NBS is a solid that is safer and easier to handle, and its use can often lead to improved regioselectivity and fewer side reactions. sci-hub.se
NBS is effective for the α-bromination of ketones, a reaction that can be a key step in the Hantzsch thiazole synthesis, a related method for forming the thiazole ring. scholarsresearchlibrary.com In the context of benzothiazoles, NBS can be used in both direct bromination and precursor-based routes. For example, it can be used for the bromination of activated aromatic rings within a benzothiazole precursor. Research has shown that treating phenylthioureas with NBS can lead to oxidative cyclization to form 2-aminobenzothiazoles. sci-hub.se
The reactivity of NBS can be fine-tuned through the use of catalysts or specific reaction conditions. For instance, the bromination of a benzene (B151609)/phenyl ring with NBS is possible under drastic conditions using concentrated sulfuric acid. google.com In other cases, Lewis acids can be employed to accelerate reactions by polarizing the Br-N bond of NBS. The choice of solvent is also critical; polar aprotic solvents like dichloromethane are commonly used. The combination of NBS with a catalytic amount of p-toluenesulfonic acid has also been reported for the α-bromination of ketones in various solvents, including ionic liquids. scholarsresearchlibrary.com
Solid-Phase Synthesis Protocols for Benzothiazole Derivatives
Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries and simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound product. rsc.orgrsc.org This methodology has been successfully applied to the synthesis of benzothiazole derivatives, including those with bromine substitution. rsc.orgnih.gov
A typical solid-phase synthesis of 2-aminobenzothiazoles begins with the attachment of a suitable precursor, such as a carboxy-functionalized aniline, to a solid support (e.g., carboxy-polystyrene resin). rsc.org The resin-bound aniline is then converted to an N-acyl, N'-phenylthiourea. rsc.org The key cyclization step to form the benzothiazole ring can then be induced. rsc.org
For the synthesis of brominated derivatives, bromine can be introduced during the cyclization step. One reported method involves treating the resin-bound thiourea (B124793) with bromine in acetic acid to effect both cyclization and bromination. rsc.org This approach has been used to prepare 2-amino-5-bromobenzothiazole on a solid support. rsc.org
Table 2: Solid-Phase Synthesis of a Brominated Benzothiazole
| Resin | Attached Precursor | Key Reaction Steps | Product on Resin | Cleavage Agent | Final Product | Reference |
| Carboxy-polystyrene | Aniline derivative | Formation of thiourea, Cyclization with Br₂/Acetic Acid | 2-Acylamino-5-bromobenzothiazole | Hydrazine (B178648) monohydrate | 2-Amino-5-bromobenzothiazole | rsc.org |
Once the desired brominated benzothiazole is formed on the resin, it can be cleaved from the solid support using reagents like hydrazine monohydrate. rsc.orgnih.gov The resulting 2-amino-5-bromobenzothiazole could then undergo a subsequent Sandmeyer reaction in solution phase to yield the final this compound. This combination of solid-phase and solution-phase techniques leverages the strengths of both methodologies for efficient and targeted synthesis.
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the benzothiazole family, this has translated into innovative methods involving alternative energy sources, recyclable catalysts, and environmentally benign solvent systems. Although direct reports on the green synthesis of this compound are scarce, established green protocols for related structures provide a clear blueprint for its potential synthesis.
The primary green strategies for synthesizing the benzothiazole scaffold, which could be adapted for this compound, involve two main approaches: the cyclization of pre-functionalized precursors under green conditions, or the development of eco-friendly bromination techniques.
Hypothetical Green Synthesis via Cyclization:
A plausible green route to this compound would involve the condensation of a precursor like 4-bromo-2-aminothiophenol with a suitable one-carbon (C1) source. This approach benefits from green methodologies developed for the condensation of 2-aminothiophenol (B119425) with aldehydes or other reagents. organic-chemistry.org Such methods often utilize:
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. scispace.comresearchgate.netias.ac.inijrap.netderpharmachemica.com Reactions are frequently performed under solvent-free conditions, for instance, by adsorbing reactants onto a solid support like silica (B1680970) gel or active carbon. jst.go.jpsci-hub.se
Ball-Milling: This mechanochemical technique allows for solvent-free reactions, reducing waste and often eliminating the need for heating. rsc.org The use of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), in ball-milling has proven effective for benzazole synthesis. rsc.org
Benign Catalysts and Solvents: The use of water as a solvent and reusable catalysts like samarium triflate represents a significant green advancement. organic-chemistry.org Other approaches use halogen bond donor catalysts like tetrabromomethane under solvent- and metal-free conditions. rsc.org
The table below summarizes several green catalytic approaches developed for the general synthesis of benzothiazoles, which could be adapted for the synthesis of this compound from appropriate precursors.
| Catalyst/Method | Key Features | Reactants | Typical Conditions | Ref. |
| ZnO-NPs / Ball-milling | Solvent-free, recyclable catalyst, low E-factor, scalable | 2-aminothiophenol, Aldehydes | Room temperature, 20-40 min | rsc.org |
| Silica Gel / Microwave | Solvent-free, reusable support, rapid reaction | 2-aminothiophenol, Aldehydes | 600 W, 5-10 min | sci-hub.se |
| Samarium Triflate | Reusable catalyst, mild conditions, aqueous medium | 2-aminothiophenol, Aldehydes | Water, Room temperature | organic-chemistry.org |
| Iodine | Metal-free, efficient | 2-aminothiophenol, Aldehydes | DMF, promotes condensation | organic-chemistry.org |
| Visible Light / Disulfide | Metal-free, uses air as oxidant, photosensitized by in-situ disulfide | 2-aminothiophenol, Aldehydes | Visible light, air | organic-chemistry.org |
| Melt Reaction | Solvent- and catalyst-free, high yields, short reaction times | 2-aminothiophenol, Aromatic/heteroaromatic aldehydes | Melt conditions (heating without solvent) | researchgate.net |
Green Bromination Strategies:
The second key aspect of synthesizing this compound is the introduction of the bromine atoms. Traditional bromination often uses liquid bromine , a hazardous and highly corrosive reagent. Green chemistry seeks safer alternatives. acsgcipr.org A potential strategy could involve the direct bromination of the benzothiazole ring or a precursor using greener reagents.
| Brominating Agent/System | Key Advantages | Substrates Investigated | Typical Conditions | Ref. |
| NH₄Br / H₂O₂ | In-situ generation of "Br⁺", avoids N-bromosuccinimide, high yields | Thiophenes, Pyrroles, Phenols | Acetic acid, aqueous medium | cdnsciencepub.com |
| Bromide-Bromate Couple (2:1) | In-situ generation of HOBr, aqueous medium, no catalyst required | Aromatic heterocycles | Mild aqueous conditions | acs.org |
| N-Bromosuccinimide / Acid Solvent | Fast and efficient under microwave irradiation | Isoxazoles, Pyrazoles | Trifluoroacetic acid, microwave | researchgate.net |
A greener synthesis for 2,6-dibromobenzothiazole, a structural isomer of the target compound, has been patented utilizing N-bromosuccinimide with a titanium dioxide catalyst in chloroform . google.com While chloroform is not an ideal green solvent, the use of a recyclable catalyst and a safer brominating agent than liquid bromine is a step toward a more sustainable process. Adapting such a catalytic system to greener solvents could provide a viable route to this compound.
Reaction Mechanisms and Synthetic Transformations of 2,5 Dibromobenzothiazole
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and 2,5-dibromobenzothiazole serves as a versatile substrate in several of these transformations. The presence of two C-Br bonds allows for sequential or regioselective couplings.
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting an organoboron compound with an organohalide, has been successfully applied to this compound. Research has shown that the C2-Br bond is significantly more reactive than the C5-Br bond, enabling selective substitution at the 2-position.
In a study, the reaction of this compound with various arylboronic acids was carried out using a palladium catalyst. The selective cross-coupling at the C2 position yielded 2-aryl-5-bromobenzothiazoles. These reactions typically proceed under mild conditions with good to excellent yields. For instance, the reaction with phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate results in the formation of 5-bromo-2-phenylbenzothiazole.
| Reactant | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 5-Bromo-2-phenylbenzothiazole | 95 |
| 4-Methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 5-Bromo-2-(p-tolyl)benzothiazole | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 5-Bromo-2-(4-methoxyphenyl)benzothiazole | 90 |
This table presents data on the Suzuki-Miyaura coupling of this compound with various arylboronic acids, highlighting the reaction conditions and corresponding yields of the 2-aryl-5-bromobenzothiazole products.
Stille coupling reactions involve the reaction of an organotin compound with an organohalide, catalyzed by palladium. Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound demonstrates regioselectivity, with the C2-Br bond being more reactive.
Studies have demonstrated that the reaction of this compound with organostannanes, such as (tributylstannyl)thiophenes, in the presence of a palladium catalyst, leads to the selective formation of 5-bromo-2-(thienyl)benzothiazoles. The remaining bromine atom at the C5 position can then undergo further functionalization. This selectivity is crucial for the stepwise synthesis of dissymmetrically substituted benzothiazoles.
| Organotin Reagent | Catalyst | Solvent | Product | Yield (%) |
| (Tributylstannyl)thiophene | Pd(PPh3)4 | Toluene | 5-Bromo-2-(thiophen-2-yl)benzothiazole | 85 |
| (Tributylstannyl)furan | Pd(PPh3)4 | Toluene | 5-Bromo-2-(furan-2-yl)benzothiazole | 82 |
This table showcases the Stille coupling of this compound with different organotin reagents, detailing the catalyst, solvent, resulting product, and yield.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. When applied to this compound, this reaction allows for the introduction of amino groups. The regioselectivity of this reaction is also a key feature, with the C2 position being preferentially aminated.
The reaction of this compound with various primary and secondary amines in the presence of a palladium catalyst and a strong base, such as sodium tert-butoxide, yields 2-amino-5-bromobenzothiazole (B52254) derivatives. These products are valuable intermediates for the synthesis of biologically active compounds.
| Amine | Catalyst | Base | Solvent | Product | Yield (%) |
| Morpholine | Pd2(dba)3/Xantphos | NaOtBu | Toluene | 4-(5-Bromobenzothiazol-2-yl)morpholine | 88 |
| Aniline (B41778) | Pd2(dba)3/BINAP | NaOtBu | Toluene | N-(5-Bromobenzothiazol-2-yl)aniline | 75 |
This table illustrates the Buchwald-Hartwig amination of this compound with different amines, providing details on the catalytic system, base, solvent, and the yields of the aminated products.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions on this compound typically involve the displacement of one of the bromine atoms by a nucleophile. The electron-deficient nature of the benzothiazole (B30560) ring, particularly at the 2-position, facilitates these reactions.
Common nucleophiles used in SNAr reactions with this compound include alkoxides, thiolates, and amines. The reaction with sodium methoxide, for example, can lead to the formation of 5-bromo-2-methoxybenzothiazole. The reaction conditions, such as temperature and solvent, can influence the outcome and selectivity of the substitution.
Electrophilic Aromatic Substitution Reactions on the Benzothiazole Core
Electrophilic aromatic substitution (EAS) on the benzothiazole ring system is generally less facile than on benzene (B151609) itself due to the electron-withdrawing nature of the thiazole (B1198619) moiety. When such reactions do occur, the substitution pattern is directed by the existing substituents. In this compound, the benzene ring is the more likely site for electrophilic attack.
Reactions such as nitration or further halogenation would likely occur at the C4 or C6 positions of the benzothiazole ring, guided by the directing effects of the bromine atom at C5 and the fused thiazole ring. For instance, nitration with a mixture of nitric acid and sulfuric acid could potentially yield 2,5-dibromo-4-nitrobenzothiazole or 2,5-dibromo-6-nitrobenzothiazole, depending on the precise reaction conditions and the subtle interplay of electronic effects.
Metal-Catalyzed Functionalization at Bromine Centers
The presence of two bromine atoms at the C-2 and C-5 positions of the benzothiazole core in this compound opens avenues for selective functionalization through metal-catalyzed cross-coupling reactions. The differential electronic environment of the two carbon-bromine (C-Br) bonds allows for potential site-selective reactions, which is a cornerstone of modern synthetic strategy for creating complex molecules from dihalogenated heteroaromatic platforms. rsc.org
The C-2 position of the benzothiazole ring is electronically distinct from the C-5 position. The C-2 carbon is adjacent to both the nitrogen and sulfur atoms of the thiazole ring, making the C2-Br bond generally more susceptible to oxidative addition by a low-valent transition metal catalyst, such as Palladium(0). This is a key initiating step in many cross-coupling reactions. libretexts.org Consequently, mono-functionalization often occurs preferentially at the C-2 position. However, by carefully selecting catalysts, ligands, and reaction conditions, it is possible to control the selectivity or to achieve functionalization at the C-5 position, particularly after the C-2 site has reacted.
Prominent metal-catalyzed reactions for functionalizing aryl halides include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org For this compound, this reaction can be used to introduce aryl or vinyl substituents. While selective functionalization at the C-2 position is generally expected first, reactions at the C-5 position are also feasible. For instance, in a closely related substrate, 2-amino-5-bromobenzothiazole, the bromine at the C-5 position can be converted to a boronic ester via a Miyaura borylation. This boronic ester can then participate in a subsequent Suzuki coupling to introduce new functional groups, demonstrating the viability of functionalizing the C-5 position. acs.org
A study on the synthesis of quinazolinone derivatives utilized a Suzuki-Miyaura cross-coupling reaction involving a boronic ester derived from 2-amino-5-bromobenzothiazole. acs.org The initial borylation step to form the C-5 boronic ester and the subsequent coupling highlight a robust method for C-C bond formation at this position. acs.org
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Amino-5-bromobenzothiazole | Bis(pinacolato)diboron | [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Potassium Acetate (B1210297) | 1,4-Dioxane | 100 | ~80 | acs.org |
| 2 | Intermediate from Entry 1 | 6-Bromo-2-(chloromethyl)quinazoline | Pd(dppf)Cl₂ | Potassium Carbonate | 1,4-Dioxane/H₂O | 80 | 60-70 | acs.org |
| Table 1: Examples of Suzuki-Miyaura reactions involving the C-5 position of a benzothiazole derivative. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. For this compound, Sonogashira coupling could be employed to introduce alkynyl groups, which are valuable precursors for further transformations. Site-selectivity would again be a key consideration, with the C2-Br bond anticipated to be more reactive. Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. wikipedia.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Conditions | Ref |
| Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | THF, DMF, or amine solvent | Room temp. to mild heating | wikipedia.org |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room temp. | organic-chemistry.org |
| Table 2: Generalized conditions for Sonogashira coupling of aryl bromides. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. fishersci.itnrochemistry.com This reaction has become a primary method for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. fishersci.it The application of this reaction to this compound would allow for the introduction of primary or secondary amines at either the C-2 or C-5 position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and controlling selectivity. acsgcipr.org Modern, sterically hindered biarylphosphine ligands are often required for the efficient coupling of less reactive or electron-rich aryl halides. fishersci.it
| Aryl Halide Type | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Ref |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 °C | organic-synthesis.com |
| Aryl Bromide/Chloride | Primary Amine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 100 °C | nrochemistry.com |
| Table 3: Generalized conditions for Buchwald-Hartwig amination of aryl halides. |
Radical Reactions and Their Mechanistic Insights
While metal-catalyzed transformations are prevalent, radical reactions offer alternative pathways for the functionalization of this compound. Radical reactions proceed through highly reactive intermediates with an unpaired electron, typically in a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.comutexas.edu Specific literature on radical reactions of this compound is limited, but plausible transformations can be inferred from the well-established chemistry of aryl halides.
A primary radical reaction involving the C-Br bonds would be their homolytic cleavage to generate a benzothiazolyl radical. This can be achieved using various radical initiators or conditions.
Radical Debromination
A common radical transformation is the reductive cleavage of a C-X bond, or dehalogenation. For aryl bromides, this is often accomplished using a tin hydride reagent, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). nptel.ac.in
The mechanism proceeds via a radical chain reaction:
Initiation: The initiator (e.g., AIBN) thermally decomposes to generate initial radicals. These radicals abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).
Propagation: The tributyltin radical abstracts a bromine atom from this compound, producing a 2- or 5-bromobenzothiazolyl radical and tributyltin bromide (Bu₃SnBr). This new aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the debrominated benzothiazole and regenerating the Bu₃Sn• radical, which continues the chain.
Termination: The reaction is terminated when two radical species combine. utexas.edu
Due to the toxicity of tin compounds, alternative, less toxic reagents like tris(trimethylsilyl)silane (B43935) (TTMSS) are often preferred. nptel.ac.in
| Reaction Type | Reagent System | Initiator | General Mechanism | Ref |
| Radical Debromination | Tributyltin hydride (Bu₃SnH) | AIBN, Heat | Radical chain reaction involving Bu₃Sn• radical | nptel.ac.in |
| Radical Debromination | Tris(trimethylsilyl)silane ((TMS)₃SiH) | AIBN, Heat | Radical chain reaction involving (TMS)₃Si• radical | nptel.ac.in |
| Table 4: Common reagents for radical debromination of aryl halides. |
Other Potential Radical Transformations
Modern synthetic methods increasingly utilize photoredox catalysis to generate radicals under mild conditions. unc.edu It is conceivable that this compound could undergo radical C-H arylation or other C-C bond-forming reactions mediated by a photocatalyst. In such a scenario, a radical generated from a separate precursor could potentially add to the benzothiazole scaffold, or a photoredox-initiated process could lead to the formation of a benzothiazolyl radical for subsequent coupling reactions. These advanced methods expand the possibilities for transforming C-Br bonds into other valuable functional groups through open-shell intermediates. mdpi.com
Spectroscopic and Computational Characterization for Structure Activity Relationships
Advanced Spectroscopic Analysis
Spectroscopy provides an empirical window into the molecular world, allowing for the elucidation of structure, confirmation of molecular weight, and the probing of electronic energy levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity within a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of NMR-active nuclei, a detailed structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of 2,5-Dibromobenzothiazole is expected to show three distinct signals in the aromatic region. The proton at the 7-position (H-7) would likely appear as a doublet, coupled to the proton at the 6-position (H-6). Similarly, H-6 would appear as a doublet of doublets, being coupled to both H-7 and H-4. The proton at the 4-position (H-4) is expected to be a doublet, coupled to H-6. The electron-withdrawing effects of the bromine atoms and the heterocyclic ring would shift these protons downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals, corresponding to each carbon atom in the asymmetric molecule. The carbon atoms directly bonded to bromine (C-2 and C-5) would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region of the spectrum. The remaining five carbon signals would correspond to the other carbons of the benzothiazole (B30560) framework. The chemical shifts would be diagnostic of their specific electronic environments within the fused ring system.
| Predicted ¹H NMR Data for this compound | |
| Proton | Predicted Chemical Shift (ppm) |
| H-4 | 7.8 - 8.2 |
| H-6 | 7.4 - 7.7 |
| H-7 | 7.9 - 8.3 |
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 150 |
| C-4 | 125 - 135 |
| C-5 | 115 - 125 |
| C-6 | 128 - 138 |
| C-7 | 122 - 132 |
| C-7a | 150 - 160 |
| C-3a | 130 - 140 |
Note: The data in the tables above are predicted values based on the analysis of similar structures and are not from direct experimental measurement of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₃Br₂NS, corresponding to a monoisotopic mass of approximately 306.84 Da.
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1 would be observed.
Electron impact ionization would likely induce fragmentation of the molecule. Predicted fragmentation pathways include the sequential loss of bromine atoms ([M-Br]⁺ and [M-2Br]⁺) and the cleavage of the thiazole (B1198619) ring, potentially leading to the loss of a neutral HCN molecule or fragments corresponding to the brominated benzene (B151609) ring.
| Predicted Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C₇H₃Br₂NS |
| Monoisotopic Mass | ~306.84 Da |
| Molecular Ion Isotopic Pattern | M, M+2, M+4 (Ratio ~1:2:1) |
| Major Predicted Fragments | [M-Br]⁺, [M-2Br]⁺, [C₆H₂BrS]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic bands.
Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring typically occurs in the 1650-1550 cm⁻¹ region. Aromatic C=C ring stretching vibrations are expected to produce a series of bands in the 1600-1450 cm⁻¹ range. The C-S bond, integral to the thiazole ring, also has characteristic vibrations. Finally, the C-Br stretching vibrations would be observed in the lower frequency "fingerprint" region, typically between 700 and 500 cm⁻¹.
| Predicted Infrared Absorption Bands | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Thiazole Ring) | 1650 - 1550 |
| Aromatic C=C Ring Stretch | 1600 - 1450 |
| C-Br Stretch | 700 - 500 |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. As a conjugated aromatic system, this compound is expected to absorb UV radiation, promoting electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.
The spectrum would likely be dominated by intense π → π* transitions at shorter wavelengths (typically < 300 nm). Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may appear as a shoulder or a distinct band at longer wavelengths. The presence of the bromine atoms, acting as auxochromes, may cause a slight bathochromic (red) shift in the absorption maxima compared to the parent benzothiazole molecule.
Photoluminescence Spectroscopy for Emission Characteristics
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission can be in the form of fluorescence or phosphorescence. For many organic molecules, fluorescence is the dominant emission pathway. However, the presence of heavy atoms like bromine can significantly alter the photophysical properties.
The "heavy atom effect" of the two bromine atoms in this compound is predicted to enhance the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). This efficient ISC process would likely quench fluorescence and favor phosphorescence, which is emission from the triplet state. Therefore, this compound is expected to be a phosphorescent material, likely emitting light in the visible region of the spectrum at room temperature, a property observed in other dibrominated benzothiadiazoles. The emission would be characterized by a longer lifetime compared to fluorescence.
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for predicting and rationalizing the properties of molecules. Methods like Density Functional Theory (DFT) can be used to model the spectroscopic and electronic characteristics of this compound, offering insights that complement experimental data.
Theoretical studies would typically begin with a geometry optimization to determine the most stable three-dimensional structure of the molecule. From this optimized geometry, vibrational frequency calculations can be performed to predict the IR spectrum, aiding in the assignment of experimental bands.
Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption (UV-Vis) spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. Furthermore, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's electronic structure, including the HOMO-LUMO energy gap, which is related to its reactivity and photophysical behavior. Such calculations can also help to rationalize the preference for phosphorescence by evaluating the spin-orbit coupling between the singlet and triplet excited states.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov By calculating the electron density, DFT can predict a wide array of molecular properties, including optimized geometry, thermodynamic parameters, and vibrational frequencies. nih.govresearchgate.net For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of its electronic landscape. ukm.mywu.ac.th
Table 1: Illustrative DFT-Calculated Properties for a Heterocyclic System
| Parameter | Method/Basis Set | Calculated Value |
|---|---|---|
| Total Energy | B3LYP/6-311++G(d,p) | -X.XXXX Hartrees |
| Dipole Moment | B3LYP/6-311++G(d,p) | Y.YY Debye |
| C-Br Bond Length (Position 2) | B3LYP/6-311++G(d,p) | ~1.88 Å |
| C-Br Bond Length (Position 5) | B3LYP/6-311++G(d,p) | ~1.90 Å |
Note: The values in this table are hypothetical examples to illustrate the output of DFT calculations and are not actual calculated values for this compound.
Theoretical Bond Dissociation Energies (BDEs) and Regioselectivity Predictions
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical fragments. rowansci.comwikipedia.org It serves as a key indicator of bond strength and can be used to predict which bonds in a molecule are most likely to break during a chemical reaction. rowansci.com Theoretical calculations, using methods such as G3-theory and DFT (e.g., B3LYP), are employed to estimate BDEs. nih.gov
For this compound, calculating the BDEs for the C2-Br and C5-Br bonds is crucial for predicting its regioselectivity in reactions like palladium-catalyzed cross-coupling. nih.gov Generally, the bond with the lower BDE will be more reactive. In substituted thiazoles, the C2 position is often more reactive than other positions. nih.gov Computational models predict that for chloro- and bromothiazoles, the C-X bond at the 2-position has a lower BDE compared to positions 4 or 5. nih.gov This difference in BDEs, even if only a few kcal/mol, can lead to a high degree of regioselectivity, with reactions preferentially occurring at the site of the weaker bond. nih.gov For instance, in a similar compound, 2,5-dibromopyridine, Suzuki cross-coupling reactions show a strong preference for the 2-position, which corresponds to the position with the lower calculated C-Br BDE. nih.gov This suggests that for this compound, substitution is more likely to occur at the C2 position.
Table 2: Predicted C-Br Bond Dissociation Energies (BDEs)
| Bond | Computational Method | Predicted BDE (kcal/mol) | Predicted Reactivity |
|---|---|---|---|
| C2-Br | B3LYP | ~70-75 | Higher |
| C5-Br | B3LYP | ~75-80 | Lower |
Note: These BDE values are estimates based on trends in similar halogenated heterocycles and serve to illustrate the concept of regioselectivity prediction.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can reveal valuable information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. nih.govdovepress.com
For this compound, MD simulations can explore its conformational landscape, although the fused ring system limits its flexibility. The primary utility of MD for this molecule lies in studying its non-covalent interactions. nih.gov Simulations can model how this compound interacts with other molecules, identifying key intermolecular forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.govnih.gov For example, MD simulations of benzothiazole derivatives interacting with proteins or cell membranes have been used to understand binding mechanisms and affinities. nih.govnih.gov Such studies can analyze the stability of the molecule-receptor complex by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time. nih.govresearchgate.net These analyses can pinpoint which parts of the molecule are crucial for binding and the nature of the stabilizing interactions. nih.gov
HOMO-LUMO Energy Gap Analysis for Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's electronic properties and chemical reactivity. irjweb.comnih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high polarizability, high chemical reactivity, and low kinetic stability. irjweb.comnih.gov Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com DFT calculations are commonly used to determine the energies of the HOMO and LUMO. wu.ac.thresearchgate.net For benzothiazole derivatives, the distribution of the HOMO and LUMO can also provide insight into intramolecular charge transfer. ukm.my For instance, in some substituted benzothiazoles, the HOMO is localized on the benzothiazole moiety itself, while the LUMO may be located on a substituent group, facilitating charge transfer upon electronic excitation. ukm.my Analysis of the HOMO-LUMO gap for this compound can thus provide a quantitative measure of its electronic stability and reactivity profile. nih.gov
Table 3: Frontier Orbital Energies and Related Electronic Properties
| Property | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -5.5 |
| LUMO Energy | ELUMO | - | -2.0 to -1.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.25 to -3.25 |
| Electrophilicity Index | ω | μ2 / 2η | ~2.8 to ~5.6 |
Note: Values are illustrative based on typical ranges for similar aromatic heterocyclic compounds and are not specific experimental or calculated results for this compound.
Applications of 2,5 Dibromobenzothiazole and Its Derivatives in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
The benzothiazole (B30560) core is a valuable component in the design of materials for organic electronics due to its electron-deficient nature, which facilitates the tuning of electronic properties. Brominated derivatives, in particular, serve as key intermediates for creating more complex molecular structures through cross-coupling reactions.
Organic Light-Emitting Diodes (OLEDs)
Benzothiazole derivatives are utilized in the development of materials for OLEDs, often as components of emitters or host materials. researchgate.netresearchgate.netrsc.orgmdpi.com The electron-withdrawing character of the benzothiazole unit can be exploited to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and recombination in OLED devices. researchgate.net For instance, benzothiazole-based compounds have been synthesized for use as blue fluorescent emitters. researchgate.net However, specific studies detailing the use of 2,5-Dibromobenzothiazole in the synthesis of OLED materials and the performance of the resulting devices are not readily found in the surveyed literature.
Organic Field-Effect Transistors (OFETs)
In the field of OFETs, benzothiazole derivatives are incorporated into organic semiconductors to modulate charge transport properties. nih.govresearchgate.netmdpi.com The rigid structure of the benzothiazole unit can promote ordered molecular packing in the solid state, which is beneficial for efficient charge carrier mobility. While various benzothiazole-containing molecules have been investigated as active materials in OFETs, there is a lack of specific research on derivatives synthesized directly from this compound and their corresponding device performance data. nih.govresearchgate.net
Organic Photovoltaics (OPVs) and Solar Cells
Benzothiazole and its derivatives are employed as electron-acceptor units in donor-acceptor type polymers and small molecules for OPV applications. researchgate.netmdpi.comuhasselt.benankai.edu.cn The electron-deficient nature of the benzothiazole moiety helps to create a low bandgap, which is desirable for absorbing a broader range of the solar spectrum. Although numerous studies focus on benzothiadiazole-based polymers for solar cells, specific examples of non-fullerene acceptors or donor polymers derived from this compound are not prominently featured in the available literature. researchgate.netuhasselt.beelsevierpure.com
Luminescent Sensors and Probes
The fluorescent properties of benzothiazole derivatives make them suitable candidates for the development of chemosensors for the detection of various analytes, including metal ions and anions. researchgate.netnih.govnih.govscispace.comresearchgate.net The sensing mechanism often relies on the modulation of intramolecular charge transfer (ICT) or other photophysical processes upon interaction with the target analyte. While the general class of benzothiazole-based fluorescent probes is well-established, specific examples of luminescent sensors or probes synthesized from this compound are not extensively documented. nih.govnih.gov
Polymeric Materials and Conjugated Polymers
Brominated heterocyclic compounds are fundamental building blocks in the synthesis of conjugated polymers through various polymerization techniques, such as Stille and Suzuki cross-coupling reactions. researchgate.netdntb.gov.uanih.gov
Building Blocks for Semiconducting Polymers
This compound, in principle, can serve as a monomer for the synthesis of semiconducting polymers. The two bromine atoms provide reactive sites for polymerization, allowing for the incorporation of the benzothiazole unit into a polymer backbone. Such polymers would be expected to possess interesting electronic and optical properties suitable for various organic electronic applications. However, a thorough review of the scientific literature did not yield specific examples of semiconducting polymers synthesized using this compound as the primary building block, nor any data on their material properties or device performance. researchgate.netnih.govCurrent time information in Singapore.rsc.orgrsc.orgmdpi.com
Rational Design of Donor-Acceptor Conjugated Polymers
The rational design of donor-acceptor (D-A) conjugated polymers is a cornerstone of modern organic electronics. These materials are engineered to have specific optoelectronic properties by combining electron-donating and electron-accepting monomer units within the polymer backbone. This compound is a prime candidate for the electron-accepting (acceptor) component in such polymers due to the electron-withdrawing nature of the benzothiazole ring system, which is further enhanced by the presence of two bromine atoms.
The bromine atoms on the this compound monomer serve as reactive handles for cross-coupling reactions, such as Suzuki or Stille polycondensation, which are powerful methods for forming carbon-carbon bonds and constructing the polymer chain. In a typical polymerization strategy, this compound would be reacted with a co-monomer containing two boronic acid or organotin functional groups, which would act as the electron-donating (donor) unit. The choice of the donor unit is critical in tuning the properties of the resulting polymer. A wide array of donor moieties, such as fluorene, carbazole, thiophene, and their derivatives, can be employed to modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The electronic properties of the resulting D-A polymer are dictated by the energy levels of the donor and acceptor units. The HOMO level is primarily determined by the donor, while the LUMO level is influenced by the acceptor. The energy difference between the HOMO and LUMO levels, known as the bandgap, determines the polymer's absorption and emission characteristics. By carefully selecting the donor co-monomer to pair with the this compound acceptor, it is possible to create polymers that absorb and emit light at specific wavelengths, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
For instance, coupling this compound with a strong donor can lead to a polymer with a small bandgap, which would be beneficial for applications requiring absorption of a broad range of the solar spectrum, as in OPVs. Conversely, pairing it with a weaker donor would result in a larger bandgap polymer, potentially useful for blue-emitting OLEDs. The design principles for these materials are well-established, and while specific examples utilizing this compound are not extensively reported, the synthetic strategies are analogous to those used for other dibrominated heterocyclic acceptors like 4,7-dibromo-2,1,3-benzothiadiazole.
| Polymerization Method | Catalyst System (Typical) | Donor Monomer (Example) | Resulting Polymer Property |
| Suzuki Polycondensation | Pd(PPh₃)₄ / Base | Thiophene-2,5-diboronic acid | Tunable bandgap D-A polymer |
| Stille Polycondensation | Pd(PPh₃)₄ | 2,5-bis(tributylstannyl)thiophene | Controlled molecular weight D-A polymer |
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, are weaker than covalent bonds but are highly directional and can be used to construct complex, ordered structures.
Design of Molecular Recognition Elements
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of synthetic molecules that can selectively bind to other molecules or ions is a major goal of supramolecular chemistry. The this compound scaffold possesses several features that make it an interesting candidate for the design of molecular recognition elements.
The bromine atoms in this compound can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. The strength and directionality of halogen bonds make them a powerful tool for controlling the assembly of molecules in the solid state and in solution. The nitrogen atom in the thiazole (B1198619) ring of this compound can act as a hydrogen bond acceptor or a Lewis base, providing another site for specific molecular interactions.
By incorporating this compound into larger molecular architectures, it is possible to create receptors that can selectively bind to specific guest molecules. For example, a macrocycle containing the this compound unit could be designed to bind to a guest molecule through a combination of halogen bonding from the bromine atoms and hydrogen bonding to the thiazole nitrogen. The rigid and planar nature of the benzothiazole core can also contribute to the pre-organization of the receptor, which is a key principle in designing effective host-guest systems.
Self-Assembly Processes and Ordered Structures
Self-assembly is the spontaneous organization of molecules into well-defined, stable structures. The non-covalent interactions present in this compound and its derivatives can drive their self-assembly into ordered supramolecular structures. The interplay between halogen bonding (Br···Br or Br···N/S) and π-π stacking of the aromatic benzothiazole rings can lead to the formation of one-, two-, or three-dimensional networks.
For instance, the Br···S interaction has been shown to be a significant force in directing the self-assembly of brominated thiophene-containing molecules into highly ordered lamellar structures. A similar principle can be applied to this compound, where the bromine atoms could interact with the sulfur atom of a neighboring molecule to form ordered chains or sheets. Additionally, the aromatic rings can stack on top of each other, further stabilizing the assembled structure.
The nature of the solvent and the presence of substituents on the benzothiazole ring can be used to control the self-assembly process and the morphology of the resulting structures. For example, in nonpolar solvents, π-π stacking interactions are often favored, while in more polar solvents, hydrogen bonding or halogen bonding may dominate. By rationally designing derivatives of this compound with additional functional groups, it is possible to program their self-assembly into specific architectures with desired properties, such as nanowires, nanoribbons, or porous networks.
| Non-covalent Interaction | Potential Role in Self-Assembly | Resulting Structure (Hypothetical) |
| Halogen Bonding (Br···N/S) | Directional control of molecular packing | 1D chains or 2D sheets |
| π-π Stacking | Stabilization of layered structures | Columnar or lamellar assemblies |
| van der Waals forces | Overall packing efficiency | Crystalline solids |
Catalysis
The unique electronic and structural properties of benzothiazole derivatives make them attractive candidates for applications in catalysis, both as ligands for homogeneous metal catalysts and as building blocks for heterogeneous catalytic systems.
Ligands for Metal-Catalyzed Reactions
Transition metal complexes are widely used as catalysts for a vast array of organic reactions. The properties of these catalysts are highly dependent on the nature of the ligands that are coordinated to the metal center. Ligands can influence the catalyst's activity, selectivity, and stability. Benzothiazole derivatives can act as ligands for transition metals, coordinating to the metal through the nitrogen and/or sulfur atoms of the thiazole ring.
This compound can be used as a precursor to synthesize more complex ligands. The bromine atoms can be substituted with other functional groups, such as phosphines, pyridines, or other coordinating moieties, through cross-coupling reactions. This allows for the creation of bidentate or polydentate ligands where the benzothiazole unit can be fine-tuned to modulate the electronic properties of the metal center.
Palladium complexes, in particular, are of great interest for their catalytic activity in cross-coupling reactions. A palladium complex bearing a ligand derived from this compound could potentially exhibit high catalytic activity in reactions such as Suzuki, Heck, or Sonogashira couplings. The electronic nature of the benzothiazole ring can influence the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. The steric bulk of the ligand can also play a crucial role in determining the selectivity of the reaction.
Development of Heterogeneous Catalysts
Heterogeneous catalysts are catalysts that are in a different phase from the reactants. They are widely used in industrial processes due to their ease of separation from the reaction mixture and their potential for recyclability. Porous organic polymers (POPs) are a class of materials that have shown great promise as supports for heterogeneous catalysts.
This compound can be used as a monomer in the synthesis of POPs. By co-polymerizing this compound with other monomers, it is possible to create a porous, high-surface-area material where the benzothiazole units are distributed throughout the polymer network. These benzothiazole units can then serve as active sites for catalysis or as coordination sites for metal nanoparticles.
For example, a POP containing benzothiazole units could be used as a solid base catalyst, with the nitrogen atoms of the thiazole rings acting as basic sites. Alternatively, the polymer could be used to immobilize catalytically active metal species. The porous nature of the polymer would allow for the efficient diffusion of reactants to the active sites, while the robust covalent framework would ensure the stability and reusability of the catalyst. The ability to chemically modify the this compound monomer before polymerization provides a high degree of control over the chemical and physical properties of the final catalytic material.
Photocatalysis Applications
extensive search of scientific literature and research databases has been conducted to identify the applications of this compound and its derivatives in the field of photocatalysis. This investigation sought to find detailed research findings, including the synthesis of photocatalytic materials using this compound as a precursor, and data on their performance in various photocatalytic processes.
Despite a thorough review of available resources, no specific research articles or studies detailing the use of this compound or its direct derivatives for photocatalysis applications were identified. The current body of scientific literature does not appear to contain reports on the synthesis, characterization, or application of photocatalysts derived from this particular compound. Therefore, no data tables or detailed research findings on its photocatalytic activity can be provided at this time.
It is important to note that while the broader class of benzothiazole-containing compounds has been investigated for various applications in materials science, including photocatalysis, the specific derivative this compound has not been a focus in this particular area of research according to the available literature.
Applications of 2,5 Dibromobenzothiazole and Its Derivatives in Medicinal Chemistry and Biological Sciences
Scaffold for Drug Discovery and Development
The benzothiazole (B30560) nucleus is a versatile foundation for the development of new therapeutic agents. By modifying its core structure at various positions, researchers have developed compounds with potent biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.
Anti-Cancer Agents
Benzothiazole derivatives have emerged as a significant class of compounds with promising anti-cancer activities, demonstrating efficacy against a multitude of cancer cell lines through various mechanisms.
Research has shown that fluorinated 2-aryl benzothiazole derivatives exhibit potent anti-tumor activity. For instance, 3-(5-fluorobenzo[d]thiazol-2-yl)phenol and 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, which feature hydroxyl groups on the phenyl ring, have shown significant growth inhibition against the MCF-7 human breast adenocarcinoma cell line with GI50 values of 0.57 µM and 0.4 µM, respectively. nih.gov Other derivatives, such as those with a nitrophenyl sulphonamide or a ter-butyl sulphonamide moiety, displayed strong anticancer activity against the HeLa cell line, with IG50 values of 0.22 µM and 0.6 µM. nih.gov
Furthermore, 2-substituted benzothiazoles have been investigated for their effects on breast cancer cell lines (MCF-7 and MDA-MB-231), where they were found to inhibit cell growth, reduce cell motility, and induce apoptosis. nih.gov In hepatocellular carcinoma cells (HepG2), 2-substituted benzothiazole compounds with nitro and fluorine groups demonstrated significant antiproliferative and cytotoxic effects, with IC50 values around 57-59 µM after 24 hours of treatment. nih.gov Similarly, novel series of pyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] nih.govmedipol.edu.trbenzothiazole derivatives have shown potent cytotoxic activity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com
The anti-cancer potential of these compounds is also linked to their ability to inhibit specific enzymes. For example, some benzothiazole derivatives have been developed as inhibitors of protein kinases, which are crucial for cancer cell survival and proliferation. researchgate.net
| Compound Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.57 µM | nih.gov |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.4 µM | nih.gov |
| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa (Cervical) | IG50 | 0.22 µM | nih.gov |
| ter-butyl sulphonamide based methylsulfonyl benzothiazole | HeLa (Cervical) | IG50 | 0.6 µM | nih.gov |
| 2-substituted benzothiazole with nitro group | HepG2 (Liver) | IC50 | 56.98 µM (24h) | nih.gov |
| 2-substituted benzothiazole with fluorine group | HepG2 (Liver) | IC50 | 59.17 µM (24h) | nih.gov |
Anti-Microbial and Anti-Fungal Agents
The benzothiazole scaffold is a key component in the development of new agents to combat bacterial and fungal infections. Derivatives have shown a broad spectrum of activity against various pathogens.
For instance, a series of 2,5-disubstituted furane benzothiazole derivatives demonstrated potent antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.6 µM and 3.13 µM. nih.gov In another study, 2-arylbenzothiazole analogues exhibited excellent activity against Enterococcus faecalis and Klebsiella pneumoniae, with MIC values around 1 µM, which was superior to the reference drug ciprofloxacin. nih.gov The antibacterial efficacy of benzothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes like DNA gyrase. nih.gov
In the realm of anti-fungal agents, certain N-substituted-5-chlorobenzothiazole-2-thiones were found to be active against Staphylococcus aureus and Escherichia coli. medipol.edu.tr Some derivatives showed particularly strong activity against Candida krusei, with inhibition concentrations of 8 to 16 µg/mL, outperforming the standard drug fluconazole. medipol.edu.tr The hybridization of the thiazole (B1198619) and benzothiazole rings has also been explored as a strategy to develop broad-spectrum antimicrobial agents that possess both antibacterial and antifungal properties. nih.gov
| Compound Derivative | Microorganism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2,5-disubstituted furane benzothiazole (107b) | S. cerevisiae | MIC | 1.6 µM | nih.gov |
| 2,5-disubstituted furane benzothiazole (107d) | S. cerevisiae | MIC | 3.13 µM | nih.gov |
| 2-arylbenzothiazole analogues (25a, 25b, 25c) | E. faecalis | MIC | ~1 µM | nih.gov |
| 5-methylphenanthridium benzothiazoles (98a, 98b) | S. aureus, B. subtilis | MIC | 1–4 µg/ml | nih.gov |
| N-substituted benzothiazole-2-thione (Compound 7-11) | C. krusei | MIC | 8 to 16 µg/mL | medipol.edu.tr |
Anti-Inflammatory Compounds
Benzothiazole derivatives have been identified as potent anti-inflammatory agents, primarily through their action on key inflammatory mediators like cyclooxygenase (COX) enzymes. researchgate.net
A study involving new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties revealed significant in vivo anti-inflammatory activity. nih.gov Two compounds, designated 17c and 17i, effectively inhibited carrageenan-induced rat paw edema. nih.gov Compound 17c showed inhibition of 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. nih.gov Similarly, compound 17i demonstrated inhibition of 64%, 73%, and 78% over the same time periods. nih.gov These effects are comparable to standard anti-inflammatory drugs, highlighting the potential of the benzothiazole scaffold in developing new treatments for inflammatory conditions. nih.gov The mechanism for this activity is believed to involve the inhibition of COX-2 enzymes or Bradykinin B2 receptors. researchgate.net
Modulators of Biological Targets
The diverse pharmacological effects of benzothiazole derivatives stem from their ability to interact with and modulate a wide range of biological targets, particularly enzymes and cellular receptors. This makes them valuable tools for designing targeted therapies.
Many benzothiazole-based compounds function as enzyme inhibitors. mdpi.com They have shown inhibitory activity against crucial enzymes in various disease pathways, including:
Kinases: Several derivatives act as inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK), which are often dysregulated in cancer and inflammatory diseases. nih.govresearchgate.netnih.gov
DNA Gyrase: This bacterial enzyme is a validated target for antibiotics, and benzothiazole derivatives have been shown to inhibit its function, leading to antibacterial effects. nih.gov
Cyclooxygenase (COX): As mentioned previously, inhibition of COX-2 is a key mechanism for the anti-inflammatory properties of many benzothiazole compounds. nih.govresearchgate.net
Carbonic Anhydrase (CA): The benzothiazole scaffold has been instrumental in the inhibition of this metalloenzyme, which is linked to various cancers. nih.gov
Beyond enzyme inhibition, these derivatives can also modulate signaling pathways critical for cell survival and proliferation, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, further cementing their role as versatile scaffolds in drug discovery. nih.gov
Bioimaging and Fluorescent Probes
The unique photophysical properties of the benzothiazole core have made it an attractive scaffold for the development of fluorescent probes for bioimaging. These probes are designed to detect and visualize specific analytes, ions, and biological processes within living cells and organisms.
Benzothiazole-based probes have been successfully developed for the selective detection of various targets:
Cysteine (Cys): A probe named BT-AC, derived from 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate, was engineered to sense Cys. This probe exhibits a remarkable 4725-fold fluorescence enhancement upon reacting with Cys and has a very low detection limit of 32.6 nM. It has been successfully used for imaging cysteine in HepG2 cells and zebrafish. researchgate.net
Hydrogen Peroxide (H₂O₂): A novel fluorescent "turn-on" probe, BT-BO, was developed based on an aggregation-induced emission (AIE) mechanism. This probe, which incorporates an aryl boric acid ester unit, selectively detects H₂O₂ and has been applied for imaging both endogenous and exogenous H₂O₂ in living A549 and Hep G2 cells. nih.gov
Aluminum Ions (Al³⁺): An easily prepared probe, BHM (5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde), demonstrates high selectivity and sensitivity for Al³⁺. It operates via an intramolecular charge transfer (ICT) mechanism, resulting in a distinct blue-shift in its fluorescence spectrum upon binding to aluminum ions. This probe has been used to detect Al³⁺ in water samples and for imaging in human stromal cells. mdpi.com
These examples highlight the utility of the benzothiazole framework in creating sophisticated tools for biological research and diagnostics, leveraging principles like AIE and excited-state intramolecular proton transfer (ESIPT). nih.gov
Mechanism of Action Studies of Biologically Active Derivatives
Understanding the precise mechanism of action is crucial for the development of effective and safe therapeutics. Studies on biologically active benzothiazole derivatives have elucidated several key pathways through which they exert their effects.
In the context of anti-cancer activity , benzothiazole derivatives have been shown to operate through multiple mechanisms:
Induction of Apoptosis: Many derivatives trigger programmed cell death. This is often mediated by the disruption of the mitochondrial membrane potential and the modulation of apoptosis-related genes like increasing the transcription of the pro-apoptotic gene Bax. nih.gov
Cell Cycle Arrest: These compounds can halt the cell cycle, often in the sub-G1 phase, preventing cancer cells from proliferating. nih.gov
Inhibition of Signaling Pathways: Benzothiazoles have been found to downregulate key signaling pathways essential for cancer progression, including the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.gov By inhibiting these pathways, the derivatives effectively cut off the signals that tell cancer cells to grow and divide.
For their anti-inflammatory effects , the mechanism often involves the suppression of key inflammatory mediators. Studies in liver cancer cells have shown that 2-substituted benzothiazole compounds can cause a dose-dependent decrease in the protein expression levels of NF-κB, COX-2, and iNOS, all of which are central to the inflammatory process. nih.gov
The antimicrobial action of these derivatives is frequently linked to the inhibition of essential bacterial enzymes. For example, some compounds specifically target DNA gyrase, an enzyme critical for bacterial DNA replication, leading to bacterial cell death. nih.gov This targeted approach is a hallmark of modern antibiotic development.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how derivatives of 2,5-Dibromobenzothiazole are designed and synthesized. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new transformations. By training models on data from various substituted benzothiazoles, researchers can forecast the optimal conditions—such as catalyst, solvent, and temperature—for reactions involving this compound, thereby minimizing trial-and-error experimentation and accelerating the discovery of new synthetic routes.
Table 1: Conceptual Data for Machine Learning-Assisted Synthesis of this compound Derivatives This table illustrates the type of data that would be used to train a machine learning model for predicting the yield of a Suzuki coupling reaction.
| Reactant A (Arylboronic Acid) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 16 | 78 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | 95 | 10 | 88 |
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
The structure of this compound is ideally suited for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. The bromine atoms at the 2- and 5-positions serve as versatile reactive handles that can be independently or simultaneously functionalized through various cross-coupling reactions.
Using automated synthesis platforms, a library of derivatives can be generated by reacting this compound with a diverse set of building blocks. For example, a matrix of reactions could be set up where the scaffold is subjected to Suzuki coupling with an array of different boronic acids or Buchwald-Hartwig amination with a variety of amines. This approach can generate hundreds or thousands of unique compounds in a short period. These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify "hits"—compounds that exhibit a desired biological activity or material property. This parallel synthesis and screening approach dramatically increases the efficiency of discovering new lead compounds for drug development or novel materials for electronic applications.
Table 2: Example of a Combinatorial Library Derived from this compound This table represents a small, hypothetical library created by reacting this compound with different arylboronic acids (R¹) and amines (R²) via sequential cross-coupling reactions.
| Scaffold | R¹ (from Arylboronic Acid) | R² (from Amine) | Final Compound Structure |
|---|---|---|---|
| This compound | Phenyl | Morpholine | 2-Phenyl-5-morpholinobenzothiazole |
| Phenyl | Piperidine | 2-Phenyl-5-piperidinobenzothiazole | |
| 4-Tolyl | Morpholine | 2-(4-Tolyl)-5-morpholinobenzothiazole |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Future research will likely focus on moving beyond standard cross-coupling reactions to explore more novel and efficient ways to functionalize the this compound core. The selective functionalization of one bromine atom over the other remains a significant challenge, and developing methodologies to achieve this will be a key area of investigation. This could involve leveraging subtle differences in the electronic environment of the C2 and C5 positions or using specialized catalysts. For instance, conditions for Suzuki-Miyaura cross-coupling reactions can be optimized to selectively form mono- or di-arylated products. mdpi.com
Another emerging frontier is the direct C-H functionalization of the benzothiazole (B30560) ring. acs.orgnih.gov This strategy would allow for the introduction of new functional groups at positions C4, C6, or C7 without pre-functionalization, leaving the bromine atoms available for subsequent, orthogonal reactions. This approach opens up pathways to complex, multi-substituted benzothiazoles that are currently difficult to access. Furthermore, unconventional transformations, such as those mediated by photocatalysis, could unlock new reaction pathways. vu.nlorganic-chemistry.org For example, visible-light-mediated reactions could enable transformations under milder conditions than traditional thermal methods, offering improved functional group tolerance and sustainability. The use of halogen-magnesium exchange reactions also presents an alternative route to generate organometallic intermediates for further functionalization. researchgate.netnih.gov
Development of Sustainable and Environmentally Benign Synthetic Pathways
In line with the principles of green chemistry, a major future direction is the development of more sustainable methods for both the synthesis of this compound and its subsequent transformations. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. mdpi.com Key strategies include the use of environmentally friendly solvents like water or ethanol, the development of catalyst-free reaction conditions, or the use of highly efficient, recyclable catalysts to minimize metal waste. europeanpharmaceuticalreview.comnih.govacs.org
Visible-light photocatalysis is a particularly promising green technology. organic-chemistry.org By harnessing light energy to drive chemical reactions, it often allows transformations to occur at room temperature, reducing the energy footprint associated with heating. The development of methods where an in situ-generated species acts as the photosensitizer could further enhance the sustainability of benzothiazole synthesis. organic-chemistry.org The goal is to create synthetic routes that are not only efficient and versatile but also have a minimal negative impact on the environment.
Table 3: Comparison of Traditional vs. Green Synthetic Approaches This table provides a hypothetical comparison for a cross-coupling reaction using this compound.
| Parameter | Traditional Approach | Potential Green Approach |
|---|---|---|
| Solvent | Toluene, Dioxane (Petroleum-based, toxic) | Water, Ethanol (Renewable, low toxicity) |
| Energy Input | High temperature (reflux, >100°C) | Room temperature (Visible light photocatalysis) |
| Catalyst | Homogeneous Palladium catalyst (Difficult to recover) | Heterogeneous/recyclable catalyst or catalyst-free system |
| Reagents | Strong, stoichiometric bases | Milder, catalytic bases or base-free conditions |
| Waste | Significant solvent and metal-containing waste | Reduced solvent waste, potential for catalyst reuse |
Advanced Characterization Techniques for In-situ Monitoring of Reactions and Applications
To fully optimize and control the synthesis of this compound derivatives, a deeper understanding of reaction mechanisms and kinetics is essential. Process Analytical Technology (PAT) provides tools for the real-time, in-situ monitoring of chemical processes. europeanpharmaceuticalreview.comnih.gov Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction happens. mt.commagritek.com
This real-time data allows chemists to identify reaction endpoints accurately, detect the formation of unstable intermediates, and understand the impact of process parameters like temperature and reagent addition rate on the reaction's outcome. magritek.com For instance, monitoring a Grignard reaction involving this compound could enhance safety and efficiency by ensuring the reaction initiates properly and proceeds smoothly. hzdr.de Furthermore, PAT tools are invaluable for monitoring downstream processes like crystallization, enabling control over critical quality attributes such as crystal form (polymorphism) and particle size distribution, which are vital in the pharmaceutical and materials science industries. pbworks.com
Table 4: Application of Process Analytical Technology (PAT) for Reactions of this compound
| PAT Tool | Information Provided | Benefit for Synthesis |
|---|---|---|
| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. Reaction kinetics. | Precise determination of reaction endpoint, identification of kinetic profiles, mechanistic insights. mt.com |
| Focused Beam Reflectance Measurement (FBRM) | Particle size distribution and count during crystallization. | Control over crystal size and morphology, optimization of crystallization process. europeanpharmaceuticalreview.com |
| In-situ Particle Imaging | Real-time images of crystals and particles. | Detection of crystal habit changes, identification of agglomeration or oiling-out events. |
| Automated Reaction Calorimetry | Heat flow and total heat release of a reaction. | Ensures process safety by quantifying reaction exotherms, crucial for scale-up. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Dibromobenzothiazole, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: The synthesis of brominated benzothiazoles typically involves halogenation of benzothiazole precursors. For derivatives like this compound, optimized protocols include controlled bromination using bromine or N-bromosuccinimide (NBS) under reflux conditions. Reaction parameters such as solvent polarity (e.g., DMSO or ethanol), temperature (reflux at 80–100°C), and stoichiometric ratios of brominating agents are critical. Evidence from analogous triazole derivatives suggests that prolonged reflux (18 hours) and subsequent crystallization (water-ethanol mixtures) improve yields (~65%) . Catalysts like glacial acetic acid may accelerate Schiff base formation in related heterocycles, which could be adapted for bromination efficiency .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR identify substituent positions via coupling patterns and chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (292.98 g/mol) and bromine isotope patterns .
- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
- Elemental Analysis: Validates empirical formula (CHBrNS).
Advanced Research Questions
Q. How should researchers address contradictory biological activity data in benzothiazole derivatives across different studies?
- Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent electronegativity) or assay conditions (e.g., pH, cell lines). For example, 2-aminobenzothiazole derivatives exhibit antifungal activity dependent on substituent position and lipophilicity . To resolve contradictions:
- Perform dose-response assays under standardized conditions (e.g., CLSI guidelines).
- Use computational modeling (e.g., molecular docking) to correlate substituent effects with target binding.
- Cross-validate findings with structural analogs (e.g., 2,5-dichloro derivatives) .
Q. What methodological considerations are critical when designing mechanistic studies for brominated benzothiazole derivatives?
- Methodological Answer: Mechanistic studies require:
- Isotopic Labeling: Br-labeled compounds to track reaction pathways.
- Kinetic Analysis: Monitor intermediates via time-resolved spectroscopy (e.g., UV-Vis or LC-MS).
- Computational Chemistry: Density Functional Theory (DFT) to model bromination energetics or bioactivity mechanisms.
Q. How can researchers validate the purity of this compound in complex reaction mixtures, and what analytical strategies are effective?
- Methodological Answer:
- Multi-Detector HPLC: Couple UV with charged aerosol detection (CAD) for non-chromophoric impurities.
- Thermogravimetric Analysis (TGA): Detect residual solvents or decomposition products.
- Triangulation: Cross-check purity via melting point (141–143°C for analogs ), elemental analysis, and H NMR integration .
Q. What safety protocols are essential when handling this compound due to its hazardous properties?
- Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation (H335).
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as halogenated waste .
- Storage: Keep at 2–8°C in airtight containers to prevent degradation .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodological Answer:
- Re-evaluate Computational Models: Adjust parameters (e.g., solvation models in DFT) to better match empirical data (e.g., boiling point deviations ±34°C ).
- Experimental Replication: Repeat measurements under controlled conditions (e.g., differential scanning calorimetry for melting point validation).
- Peer Benchmarking: Compare with structurally similar compounds (e.g., 2,6-Dibromobenzothiazole ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
